molecular formula C14H18BFO2 B6239344 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 633327-36-3

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6239344
CAS RN: 633327-36-3
M. Wt: 248.1
InChI Key:
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Description

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-fluorophenylacrylate, is a versatile and useful compound that has been used in a variety of scientific research applications. It is a boron-containing organic compound that has been used as a building block in a variety of synthetic pathways. 3-fluorophenylacrylate is a colorless liquid with a boiling point of 111°C and a melting point of -78°C. Its chemical formula is C11H13BF2O2.

Scientific Research Applications

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. In addition, 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate has been used as a precursor in the preparation of a variety of fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate is not well understood. It is believed that the compound undergoes a series of reactions in order to form the desired product. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate are not well understood. However, it is known that the compound has the potential to interact with a variety of biological molecules, including proteins, enzymes, and other molecules. It has been shown to have a weak inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate in lab experiments include its low cost, its availability, and its versatility. It is a relatively stable compound and is relatively easy to work with. However, there are some limitations to using this compound in lab experiments. It is a relatively volatile compound and can be difficult to handle. In addition, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The future of 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate is promising. It has the potential to be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. In addition, further research into the biochemical and physiological effects of this compound could lead to new applications and a better understanding of its mechanism of action. Furthermore, further research into its synthesis methods could lead to more efficient and cost-effective ways of producing this compound.

Synthesis Methods

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate can be synthesized by a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. This reaction produces an alkylidene compound, which is then reacted with 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneyl bromide to form 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate. Another method of synthesis involves the reaction of 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneyl bromide with a Grignard reagent to form an alkyl bromide, which is then reacted with a carboxylic acid to form 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneylacrylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-fluorostyrene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3-fluorostyrene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Add 3-fluorostyrene to a reaction flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction flask", "Add a palladium catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] }

CAS RN

633327-36-3

Product Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H18BFO2

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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